molecular formula C17H15ClFN3OS B15026883 3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B15026883
M. Wt: 363.8 g/mol
InChI Key: YWVLAQHEGIKAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of benzothieno triazines. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a triazine ring, and a chlorofluorobenzyl group attached to the triazine ring. The presence of multiple functional groups in this compound makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride, which is a key intermediate.

    Reaction Conditions: The reaction typically involves the use of an alkylating reagent, such as 2-chloro-6-fluorobenzyl chloride, in the presence of a base like sodium hydride or potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization to form the benzothieno triazine core structure.

    Final Steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorofluorobenzyl group, where nucleophiles like amines or thiols replace the chlorine or fluorine atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways: It can affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can be compared with other similar compounds:

    Similar Compounds: Compounds like 2-chloro-6-fluorobenzyl chloride, benzothiophene derivatives, and triazine-based molecules share structural similarities.

    Uniqueness: The unique combination of functional groups and the specific arrangement of atoms in this compound give it distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C17H15ClFN3OS

Molecular Weight

363.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C17H15ClFN3OS/c1-9-5-6-10-14(7-9)24-16-15(10)17(23)22(21-20-16)8-11-12(18)3-2-4-13(11)19/h2-4,9H,5-8H2,1H3

InChI Key

YWVLAQHEGIKAFI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.